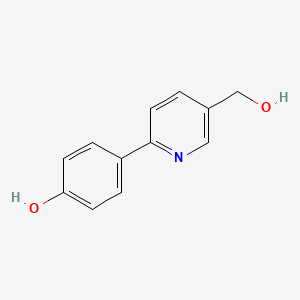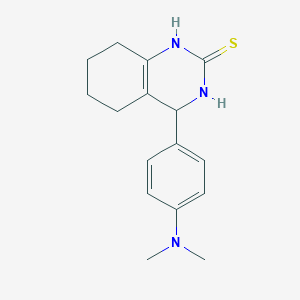
4-(4-dimethylaminophenyl)-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione is a complex organic compound with a unique structure that includes a dimethylamino group attached to a phenyl ring, which is further connected to a hexahydroquinazoline ring system
Preparation Methods
The synthesis of 4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione can be compared with similar compounds such as:
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound, known for its use in organic synthesis.
Thiourea: Another precursor, commonly used in the synthesis of thio-compounds.
Victoria blue 4R: A compound with a similar dimethylamino group, used as a dye and in biological staining.
The uniqueness of 4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydroquinazoline-2(1H)-thione lies in its combined structural features, which confer specific chemical reactivity and potential biological activity.
Properties
CAS No. |
65331-21-7 |
|---|---|
Molecular Formula |
C16H21N3S |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]-3,4,5,6,7,8-hexahydro-1H-quinazoline-2-thione |
InChI |
InChI=1S/C16H21N3S/c1-19(2)12-9-7-11(8-10-12)15-13-5-3-4-6-14(13)17-16(20)18-15/h7-10,15H,3-6H2,1-2H3,(H2,17,18,20) |
InChI Key |
KKAJXHBUCICCEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3=C(CCCC3)NC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


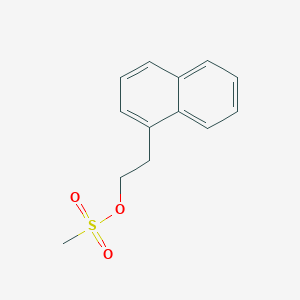
![2-[(2,4,5-Triethoxyphenyl)methylidene]propanedinitrile](/img/structure/B14016283.png)
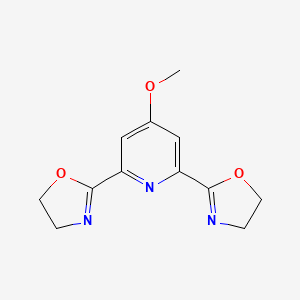
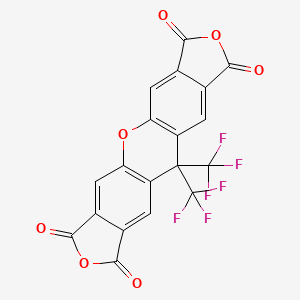

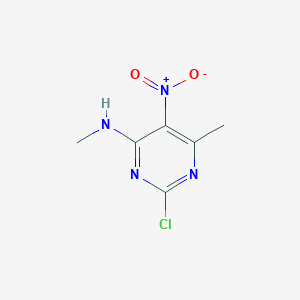
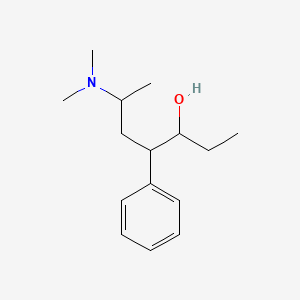
![2H-Benzo[a]quinolizin-2-one, 3-ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-, oxime, cis-](/img/structure/B14016314.png)
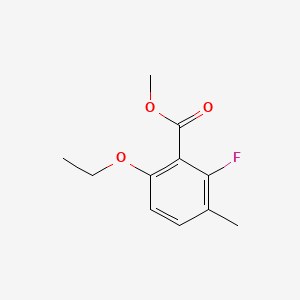
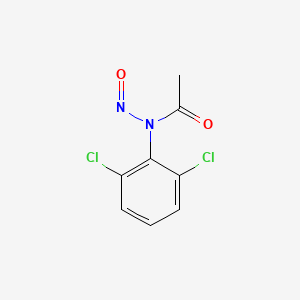
![2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14016325.png)
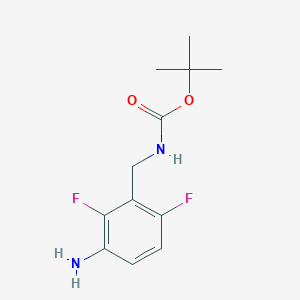
![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)
